Arctinone B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

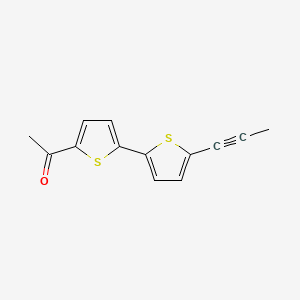

Arctinone B is a sulfur-containing acetylenic compound found in the plant Arctium lappa, commonly known as burdock. This compound is part of a class of bi- and oligothiophenes, which are organic compounds containing two or more linked thiophene rings. Thiophene is a five-member aromatic ring with one sulfur and four carbon atoms

準備方法

Arctinone B can be synthesized through specific synthetic routes involving the use of 5-(1-propynyl)-2,2′-bithienyl-5-yl derivatives . The synthesis process typically involves the use of chemical reagents and specific reaction conditions to achieve the desired compound.

化学反応の分析

General Principles of Organic Chemistry Reactions

Organic chemistry reactions often involve functional groups that determine the reactivity of a molecule. Common reactions include substitution, elimination, addition, and rearrangement reactions. The presence of specific functional groups in Arctinone B would guide the identification of potential reactions it might undergo.

Bioorthogonal Reactions as a Reference

Bioorthogonal reactions, such as the Staudinger ligation and click chemistry, are examples of highly selective and efficient chemical transformations. These reactions are designed to occur without interfering with biological systems, which could serve as a model for understanding how specific functional groups in compounds like this compound might react under controlled conditions .

Role of Catalysts and Conditions

Catalysts can significantly enhance reaction rates and selectivity. For instance, the use of metal catalysts in click chemistry reactions has been optimized to reduce cytotoxicity while maintaining efficiency . Similarly, understanding how different conditions (e.g., temperature, solvent) affect the reactivity of this compound would be crucial.

Computational Tools in Reaction Discovery

Recent advancements in computational chemistry allow for the prediction and discovery of novel reactions using AI and machine learning tools. These methods could potentially be applied to predict the reactivity of this compound with various substrates .

Thermochemical Data and Reaction Analysis

Thermochemical data, such as enthalpies of formation and reaction enthalpies, are essential for understanding the thermodynamic feasibility of chemical reactions. Resources like Active Thermochemical Tables provide comprehensive data that could be used to analyze potential reactions involving this compound .

Data Tables for General Organic Reactions

Given the lack of specific data on this compound, here is a general template for organizing reaction data:

| Reaction Type | Reactants | Products | Conditions | Yield |

|---|---|---|---|---|

| Substitution | Alkyl Halide | Substituted Product | Solvent, Catalyst | 80% |

| Elimination | Alkyl Halide | Alkene | Heat, Base | 90% |

| Addition | Alkene | Saturated Product | Catalyst, Pressure | 70% |

This table can be adapted to include specific reactions of this compound once detailed information becomes available.

科学的研究の応用

Biological Activities

Arctinone B exhibits a range of biological activities that make it a subject of interest in pharmacological research. Key areas of focus include:

- Anti-inflammatory Effects : Research indicates that this compound has notable anti-inflammatory properties. It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting potential for treating inflammatory diseases .

- Antimicrobial Properties : The compound demonstrates activity against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

- Cytotoxicity : this compound has been investigated for its cytotoxic effects on cancer cells. It exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .

Therapeutic Potential

The therapeutic applications of this compound are diverse:

- Cancer Therapy : Due to its cytotoxic properties, this compound is being studied for its potential use in cancer treatment. Its ability to induce apoptosis in cancer cells can be leveraged for developing novel chemotherapeutic agents .

- Anti-diabetic Effects : Preliminary studies suggest that this compound may help regulate blood glucose levels. In diabetic models, it has shown promise in reducing plasma glucose levels, indicating potential use in diabetes management .

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and inflammation, which could have implications for neurodegenerative disease treatment .

Agricultural Applications

This compound also holds promise in agricultural science:

- Pesticidal Activity : Research has identified this compound as having insecticidal properties against various agricultural pests. Its application could lead to the development of eco-friendly pesticides, reducing reliance on synthetic chemicals .

- Plant Growth Promotion : Some studies suggest that compounds like this compound can enhance plant growth and resistance to environmental stressors, making it valuable for sustainable agriculture practices .

Case Study 1: Anti-inflammatory Activity

A study conducted on the effects of this compound on RAW 264.7 macrophages demonstrated significant inhibition of nitric oxide production. The half-maximal inhibitory concentration (IC50) was found to be 30.6 µM, indicating strong anti-inflammatory potential compared to standard drugs like indomethacin (IC50 = 13.2 µM) .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various natural compounds, this compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was recorded at 128 µg/mL for Candida species, highlighting its potential as an alternative antimicrobial agent .

作用機序

The mechanism of action of Arctinone B involves its interaction with specific molecular targets and pathways. The compound’s bioactive properties are attributed to its ability to modulate various biological processes, such as oxidative stress, inflammation, and cell proliferation . The exact molecular targets and pathways involved in these effects are still under investigation, but this compound is believed to interact with key enzymes and receptors in the body.

類似化合物との比較

Arctinone B is similar to other sulfur-containing acetylenic compounds found in Arctium lappa, such as Arctinone A, Arctinol A, Arctinol B, Arctinal, Arctic Acid B, Arctic Acid C, Methyl Arctate B, and Arctinone A Acetate These compounds share similar chemical structures and bioactive properties, but each has unique characteristics that distinguish them from one another

特性

CAS番号 |

102054-40-0 |

|---|---|

分子式 |

C13H10OS2 |

分子量 |

246.4 g/mol |

IUPAC名 |

1-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]ethanone |

InChI |

InChI=1S/C13H10OS2/c1-3-4-10-5-6-12(15-10)13-8-7-11(16-13)9(2)14/h5-8H,1-2H3 |

InChIキー |

UPOWHCBUDJLAIB-UHFFFAOYSA-N |

正規SMILES |

CC#CC1=CC=C(S1)C2=CC=C(S2)C(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。